molecular formula C10H11ClN5O5PS B15088353 (4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione CAS No. 142754-27-6

(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione

Cat. No.: B15088353
CAS No.: 142754-27-6
M. Wt: 379.72 g/mol
InChI Key: PJAHPRNGOHUYQD-QVRNUERCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphorothioate derivative featuring a fused furo[3,2-d][1,3,2]dioxaphosphinine ring system conjugated to a modified purine base. The purine moiety is substituted with an amino group at position 6 and a chlorine atom at position 8, while the dioxaphosphinine ring contains a thione (P=S) group at position 2 and hydroxyl groups at positions 2 and 6. Its stereochemistry is defined by the (4aR,6R,7R,7aS) configuration, which critically influences its biological interactions and stability. The compound’s molecular formula is C₁₀H₁₁ClN₅O₅PS, with an approximate molecular weight of 399.7 g/mol (estimated based on analogous structures in and ).

This class of compounds is of interest due to its structural resemblance to nucleotide analogs, which are often explored for antiviral or enzyme-targeting applications.

Properties

CAS No.

142754-27-6

Molecular Formula

C10H11ClN5O5PS

Molecular Weight

379.72 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H11ClN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5-,6-,9-,22?/m1/s1

InChI Key

PJAHPRNGOHUYQD-QVRNUERCSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Construction of the furodioxaphosphinine ring: This step may involve cyclization reactions using suitable diols and phosphorus-containing reagents under controlled conditions.

    Final assembly and purification: The final compound is obtained through a series of coupling reactions, followed by purification using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Automation and control: Implementing automated systems to monitor and control reaction parameters.

    Purification and quality control: Employing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways and interactions.

    Medicine: Potential use as a therapeutic agent or drug precursor.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with nucleic acids: Affecting gene expression or replication processes.

    Participating in redox reactions: Influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Substituents (Purine Position) Phosphorus Group Molecular Weight (g/mol) Key Functional Differences Biological Implications (Inferred) References
Target Compound 6-NH₂, 8-Cl Thione (P=S) ~399.7 High electrophilicity Potential enzyme inhibition
(4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)-...dioxaphosphinine-2-sulfide (Bromo analog) 6-NH₂, 8-Br Thione (P=S) 424.166 Larger halogen substituent Altered steric/electronic profile
2-Amino-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro...dioxaphosphinin-6-yl)-1,9-dihydro-6H-purin-6-one 6-NH₂, 8-H Oxide (P=O) 345.21 Oxide vs. thione Reduced nucleophilicity
2-Amino-8-[(4-chlorophenyl)sulfanyl]-9-...dioxaphosphinin-6-yl]-3,9-dihydro-6H-purin-6-one 8-S-C₆H₄Cl Oxide (P=O) 511.81 Aromatic sulfanyl group Enhanced hydrophobic interactions
Cyclic AMP (C₁₀H₁₂N₅O₆P) 6-NH₂, 8-H Oxide (P=O) 329.21 Standard nucleotide motif Cell signaling roles

Key Comparisons

Halogen Substituents (Cl vs. Br):

The bromo analog () shares the same core structure as the target compound but replaces chlorine with bromine. This substitution increases molecular weight by ~24.5 g/mol and introduces greater steric bulk and polarizability. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets but reduce solubility .

Thione (P=S) vs. Oxide (P=O):

Replacing the thione with an oxide () eliminates the sulfur atom, reducing nucleophilicity and altering hydrogen-bonding capacity. Thiones are softer Lewis bases, favoring interactions with transition metals or cysteine residues in enzymes, whereas oxides are more rigid and polar .

Aromatic Sulfanyl Modifications:

The 4-chlorophenylsulfanyl derivative () introduces a bulky aromatic group at position 7. This modification likely enhances binding to hydrophobic pockets (e.g., in kinases) but may reduce aqueous solubility. Such derivatives are often explored for improved target specificity .

Physicochemical Properties:

  • Solubility: The thione group in the target compound may improve lipid solubility compared to oxide analogs, facilitating membrane penetration.
  • Stability: Thiones are generally more hydrolytically stable than phosphates but less stable than phosphoramidates, depending on the environment .

Research Findings and Docking Insights

highlights that minor structural changes (e.g., halogen substitution or sulfur/oxygen swaps) significantly impact docking affinities due to interactions with distinct enzyme residues. For example:

  • The 8-Cl substituent in the target compound may engage in halogen bonding with carbonyl oxygens in active sites.
  • The thione group’s sulfur atom could coordinate with metal ions (e.g., Mg²⁺) in ATP-binding pockets, mimicking natural phosphate groups .

Biological Activity

The compound (4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2λ^5-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione , commonly known as Tocladesine , has garnered attention due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

Tocladesine is characterized by a complex structure that integrates a purine derivative with a furodioxaphosphinine backbone and a thione functional group. The IUPAC name reflects its intricate configuration:

IUPAC Name (4aR,6R,7R,7aS)6(6amino8chloro9Hpurin9yl)2,7dihydroxyhexahydro2λ5furo[3,2d][1,3,2]dioxaphosphinin2one\text{IUPAC Name }(4aR,6R,7R,7aS)-6-(6-amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxy-hexahydro-2\lambda^5-furo[3,2-d][1,3,2]dioxaphosphinin-2-one

Molecular Properties

  • Molecular Formula : C10H11ClN5O6P
  • Molecular Weight : 363.65 g/mol
  • CAS Number : 41941-56-4

Solubility and Stability

Tocladesine exhibits moderate water solubility (3.04 mg/mL) and has been noted for its stability under physiological conditions .

Tocladesine functions primarily as an antimetabolite. It acts by inhibiting various biological pathways related to nucleic acid metabolism. The purine moiety suggests interactions with DNA and RNA synthesis processes, potentially influencing cellular proliferation and function .

Therapeutic Applications

Recent studies have highlighted Tocladesine's potential in treating various malignancies:

  • Colorectal Cancer
  • Multiple Myeloma
  • Plasma Cell Neoplasm

These applications stem from its ability to interfere with nucleic acid synthesis, thereby exerting cytotoxic effects on rapidly dividing cancer cells .

Antiviral and Anti-inflammatory Properties

Preliminary research indicates that Tocladesine may also possess antiviral and anti-inflammatory properties. Compounds with similar structures have demonstrated efficacy against viral infections and inflammatory conditions due to their ability to modulate immune responses.

Clinical Trials

Tocladesine has been involved in clinical trials aimed at evaluating its efficacy in treating colorectal cancer and multiple myeloma. These trials assess the compound's safety profile and therapeutic outcomes compared to standard treatments .

Comparative Analysis with Similar Compounds

A comparative analysis of Tocladesine with other compounds reveals its unique biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-MercaptopurinePurine derivative with thiol groupAnticancerDirectly inhibits purine metabolism
AcyclovirPurine analogAntiviralSelectively targets viral DNA polymerase
ClofarabinePurine nucleoside analogAnticancerPotent against lymphoid malignancies

This table illustrates how Tocladesine's structural characteristics contribute to its diverse pharmacological effects.

Research Findings

Recent studies have explored the pharmacodynamics of Tocladesine using various methodologies:

  • In vitro assays have demonstrated its cytotoxic effects on cancer cell lines.
  • Molecular modeling studies suggest favorable interactions with target enzymes involved in nucleic acid synthesis.
  • Microdialysis studies indicate that Tocladesine can cross the blood-brain barrier, enhancing its potential for central nervous system-related applications .

Q & A

What are the optimal reaction conditions for synthesizing this compound?

Level: Basic
Methodological Answer:
Synthesis requires precise control of temperature (typically 0–60°C), solvent selection (e.g., anhydrous DMF or THF), and reaction time (12–48 hours). Lewis acids like BF₃·OEt₂ or ZnCl₂ are critical for catalysis, while oxidizing agents (e.g., H₂O₂) ensure proper functional group transformation. Yield optimization can be enhanced using Bayesian algorithms to iteratively adjust variables (e.g., reagent stoichiometry, solvent polarity) .

How can stereochemical integrity be maintained during synthesis?

Level: Advanced
Methodological Answer:
The compound’s stereochemical complexity (4aR,6R,7R,7aS configuration) demands chiral auxiliaries or asymmetric catalysis. Employing enantioselective phosphorylation reagents (e.g., chiral phosphoramidites) and monitoring via chiral HPLC ensures retention of stereochemistry. X-ray crystallography or NOESY NMR can validate spatial arrangements post-synthesis .

What purification techniques are recommended for isolating the target compound?

Level: Basic
Methodological Answer:
Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is standard. For higher purity, recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is advised. Monitor purity via LCMS (e.g., m/z 658 [M+H]⁺, retention time ~1.57 min) .

How can enantiomeric impurities be resolved in the final product?

Level: Advanced
Methodological Answer:
Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) effectively separate enantiomers. Dynamic kinetic resolution (DKR) during synthesis or enzymatic resolution (using esterases/phosphatases) can minimize impurities. Circular dichroism (CD) spectroscopy confirms enantiopurity .

Which analytical methods are critical for structural characterization?

Level: Basic
Methodological Answer:

  • NMR: ¹H/¹³C/³¹P NMR to confirm backbone connectivity and phosphorothioate moiety.
  • LCMS: Validates molecular weight and detects hydrolytic degradation.
  • IR Spectroscopy: Identifies hydroxyl (3200–3500 cm⁻¹) and thiophosphoryl (600–800 cm⁻¹) groups .

How should conflicting structural data (e.g., NMR vs. X-ray) be resolved?

Level: Advanced
Methodological Answer:
Combine multi-dimensional NMR (HSQC, HMBC) with X-ray diffraction for unambiguous assignment. Computational tools (DFT calculations or QSPR models) predict spectroscopic profiles and reconcile discrepancies. Cross-validate with high-resolution mass spectrometry (HRMS) .

What strategies mitigate hydrolytic degradation during storage?

Level: Basic
Methodological Answer:
Store lyophilized solid under inert gas (N₂/Ar) at –20°C. For solutions, use anhydrous DMSO or THF with molecular sieves. Avoid prolonged exposure to humidity or acidic/basic conditions .

How can the mechanistic role of the thiophosphoryl group be studied?

Level: Advanced
Methodological Answer:
Isotopic labeling (³²S or ¹⁸O) tracks sulfur/oxygen exchange in hydrolysis studies. Computational modeling (MD simulations, QM/MM) elucidates transition states. Compare reactivity with non-thio analogs (e.g., phosphoryl derivatives) to isolate electronic effects .

What methods validate purity and exclude trace metal contaminants?

Level: Basic
Methodological Answer:
ICP-MS quantifies residual metals (e.g., Zn, B from catalysts). Combustion analysis (C/H/N/S) verifies elemental composition. Purity >95% is confirmed via RP-HPLC with dual-wavelength UV detection (λ = 254 nm and 280 nm) .

How can contradictory biological activity data across studies be addressed?

Level: Advanced
Methodological Answer:
Standardize assay conditions (buffer pH, ion concentration) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Meta-analysis of dose-response curves and Hill coefficients clarifies potency discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.